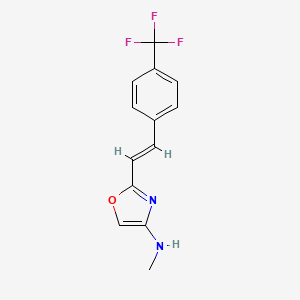
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a styryl moiety, which is further connected to an oxazole ring substituted with an N-methyl group. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine typically involves the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction, where a phosphonium ylide reacts with a trifluoromethyl-substituted benzaldehyde.
Oxazole Ring Formation: The styryl intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
N-Methylation: The final step involves the methylation of the oxazole nitrogen using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学研究应用
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.
作用机制
The mechanism of action of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
4-Methyl-2-(4-(trifluoromethyl)styryl)oxazole: Similar structure but lacks the N-methyl group.
2-(4-(Trifluoromethyl)styryl)oxazole: Similar structure but lacks both the N-methyl group and the 4-methyl substitution on the oxazole ring.
Uniqueness
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making the compound more resistant to metabolic degradation and enhancing its potential as a therapeutic agent.
属性
分子式 |
C13H11F3N2O |
|---|---|
分子量 |
268.23 g/mol |
IUPAC 名称 |
N-methyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-17-11-8-19-12(18-11)7-4-9-2-5-10(6-3-9)13(14,15)16/h2-8,17H,1H3/b7-4+ |
InChI 键 |
XTXRXEHBDPJWLL-QPJJXVBHSA-N |
手性 SMILES |
CNC1=COC(=N1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
规范 SMILES |
CNC1=COC(=N1)C=CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















